sodium;3-oxobutanoate

Description

Chemical Identity and Nomenclature

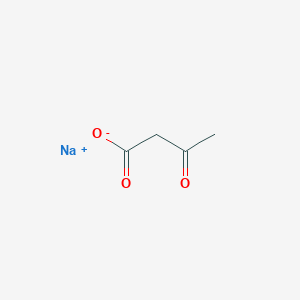

Sodium 3-oxobutanoate is the sodium salt of 3-oxobutanoic acid (acetoacetic acid), with the IUPAC name sodium;3-oxobutanoate . Its molecular structure consists of a four-carbon chain with a ketone group at the third carbon and a carboxylate group at the terminal position, stabilized by ionic bonding with sodium (Figure 1). The compound’s molecular weight is 124.07 g/mol, and it typically exists as a hygroscopic, white crystalline solid .

Synonyms for this compound include sodium acetoacetate, acetoacetic acid sodium salt, and 3-oxobutyric acid sodium salt . The term "acetoacetate" is often used interchangeably in biochemical contexts to refer to its conjugate base form.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | $$ \text{C}4\text{H}5\text{NaO}_3 $$ |

| Molecular Weight | 124.07 g/mol |

| Parent Compound | Acetoacetic acid (CID 96) |

| Physical Form | White crystalline powder |

Table 1: Key chemical properties of sodium 3-oxobutanoate .

The compound’s reactivity stems from its β-keto acid structure, which allows it to undergo decarboxylation and keto-enol tautomerism. Unlike its parent acid, which is unstable in aqueous solutions, the sodium salt exhibits greater stability, making it suitable for biochemical studies .

Historical Context in Organic Chemistry Research

The discovery of acetoacetic acid in 1865 marked a turning point in understanding metabolic disorders, particularly diabetes mellitus. Researchers observed its accumulation in the urine of diabetic patients, linking it to impaired glucose metabolism and ketosis . By the early 20th century, the sodium salt became a focal point for studying ketone body dynamics, as it represented the water-soluble, transportable form of acetoacetate in the bloodstream .

In synthetic chemistry, the development of the acetoacetic ester synthesis in the late 19th century revolutionized ketone production. Although this method primarily uses ethyl acetoacetate (an ester derivative), it underscored the reactivity of the β-keto acid framework, indirectly advancing interest in sodium 3-oxobutanoate as a metabolic analog .

Role in Metabolic Pathways and Biochemical Systems

Sodium 3-oxobutanoate is a central metabolite in ketogenesis , a process initiated in liver mitochondria during carbohydrate deprivation. The synthesis begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then hydrolyzed to yield free acetoacetate. This anion spontaneously equilibrates with its sodium salt in physiological conditions, enabling systemic distribution :

$$

\text{Acetoacetyl-CoA} + \text{H}_2\text{O} \rightarrow \text{Acetoacetate}^- + \text{H-CoA} \rightarrow \text{Sodium 3-oxobutanoate} + \text{H}^+

$$

Key metabolic roles include :

- Energy Production : Tissues such as cardiac muscle and renal cortex preferentially utilize sodium 3-oxobutanoate over glucose during fasting. It is reconverted to acetyl-CoA in mitochondria, entering the citric acid cycle to generate ATP .

- Cross-Tissue Signaling : The compound serves as a metabolic signal, modulating insulin sensitivity and lipid oxidation in peripheral tissues .

- Neurological Fuel : Under prolonged fasting, the brain adapts to use sodium 3-oxobutanoate as an energy source, preserving cognitive function despite low glucose availability .

| Metabolic Feature | Description |

|---|---|

| Ketogenesis Site | Liver mitochondria |

| Primary Consumers | Heart, brain, skeletal muscle |

| Catalytic Enzymes | HMG-CoA synthase, thiolase |

| Physiological Trigger | Low insulin, high glucagon (fasting, diabetes) |

Table 2: Metabolic characteristics of sodium 3-oxobutanoate .

The compound’s concentration in blood serves as a clinical biomarker for diabetic ketoacidosis and starvation-induced ketosis, reflecting its dual role as both a metabolic intermediate and a pathological indicator .

Properties

IUPAC Name |

sodium;3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKCMIIOSJFOTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase (CGTase). The process involves the enzymatic conversion of starch into cyclodextrins, which can then be purified through various methods such as crystallization and chromatography.

Industrial Production Methods

Industrial production of cyclodextrins involves the use of CGTase to convert starch into a mixture of alpha, beta, and gamma cyclodextrins. The mixture is then separated and purified to obtain the desired cyclodextrin. This process is carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.

Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure.

Major Products

The major products formed from these reactions are cyclodextrin derivatives with modified functional groups, which can enhance their solubility, stability, and inclusion complex formation capabilities.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications, including:

Chemistry: Used as molecular carriers to improve the solubility and stability of various compounds.

Biology: Employed in drug delivery systems to enhance the bioavailability of pharmaceuticals.

Medicine: Used in the formulation of various drugs to improve their therapeutic efficacy.

Industry: Applied in the food and cosmetic industries to encapsulate flavors, fragrances, and active ingredients.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic compounds, while the hydrophilic exterior interacts with the surrounding environment. This mechanism allows cyclodextrins to enhance the solubility, stability, and bioavailability of various compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 3-Oxobutanoate

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.12

- Applications: Widely used as a substrate in multicomponent reactions (MCRs) for synthesizing 4H-pyran derivatives (e.g., antifungal and anticancer agents) .

- Key Difference: Unlike the sodium salt, methyl 3-oxobutanoate is a neutral ester, requiring catalysts like SA or dibutylamine for reactivity in synthesis .

Ethyl 3-Oxobutanoate

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14

- Applications : A versatile building block for pyrazole amides (antifungal agents) , monastrol (anticancer drug) , and antiviral compounds targeting flavivirus envelope proteins .

- Key Difference: Ethyl ester derivatives exhibit higher lipophilicity than sodium salts, making them preferable for reactions in organic solvents. For example, ethyl 3-oxobutanoate is used in radical bromination to synthesize thiazole intermediates .

3-Hydroxy-3-Methyl-2-Oxobutanoic Acid

- Molecular Formula : C₅H₈O₄

- Molecular Weight : 132.11

- Applications : Structural analog with a hydroxyl group, altering acidity (pKa ~3.0) and enabling chelation in metal-catalyzed reactions .

- Key Difference: The hydroxyl group introduces hydrogen-bonding capacity, which is absent in sodium 3-oxobutanoate, influencing solubility and biological activity .

Key Findings :

- Sodium 3-oxobutanoate excels in aqueous-phase reactions due to its ionic nature, enabling high yields in green chemistry applications .

- Ethyl 3-oxobutanoate derivatives are superior in asymmetric synthesis, achieving >99% enantiomeric excess with fungal reductases .

- Neutral esters (methyl/ethyl) require harsher conditions (e.g., KF-Al₂O₃ catalysts at 80°C) compared to sodium salts .

Q & A

Q. What are the primary synthetic routes for sodium 3-oxobutanoate, and how does the Claisen condensation method optimize yield?

Sodium 3-oxobutanoate (ethyl acetoacetate sodium salt) is classically synthesized via the Claisen condensation of ethyl acetate using sodium ethoxide as a base. The reaction proceeds via deprotonation to form a sodium enolate intermediate, followed by nucleophilic attack and subsequent acidification to yield the β-ketoester sodium salt. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry (1:1.05 molar ratio of ethyl acetate to sodium ethoxide) to achieve yields >85% .

Q. How can researchers characterize the purity and structural integrity of sodium 3-oxobutanoate?

Essential characterization methods include:

- Melting point determination : The compound decomposes at 168°C, a critical identifier .

- Spectroscopy : H NMR (δ 1.25 ppm for ethyl CH, δ 2.25 ppm for ketone CH) and IR (strong C=O stretch at 1740 cm) confirm functional groups.

- Elemental analysis : Verify molecular formula (CHNaO) with <1% deviation .

Q. What are the stability considerations for sodium 3-oxobutanoate under varying pH and temperature conditions?

Sodium 3-oxobutanoate is hygroscopic and prone to hydrolysis in aqueous acidic/basic conditions. Stability testing shows:

| Condition | Degradation Rate | Major Byproduct |

|---|---|---|

| pH < 3 (25°C) | 90% in 24 hrs | Acetic acid, ethanol |

| pH 7–9 (4°C) | <5% in 72 hrs | Stable |

| Storage recommendations: desiccated at -20°C under argon . |

Q. What role does sodium 3-oxobutanoate play as a precursor in organic synthesis?

The compound serves as a β-ketoester enolate source for:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form substituted ketones.

- Michael additions : Nucleophilic attack on α,β-unsaturated carbonyls . Reaction optimization requires strict control of base strength (e.g., NaH vs. NaOEt) to avoid over-alkylation .

Advanced Research Questions

Q. How do chiral ruthenium complexes catalyze asymmetric hydrogenation of sodium 3-oxobutanoate derivatives?

Binap-Ru complexes (e.g., (S)-BINAP-RuCl) enable enantioselective hydrogenation of methyl 3-oxobutanoate to (R)-methyl 3-hydroxybutanoate (>90% ee). Key factors:

Q. What mechanistic insights explain the condensation of sodium 3-oxobutanoate derivatives with o-phenylenediamines?

Ethyl 4-chloro-3-oxobutanoate reacts with o-phenylenediamine under microwave irradiation (80°C, 20 min) to form 1H-benzimidazoles. The mechanism involves:

Q. How does sodium 3-oxobutanoate interact with metabolic enzymes, and what are the implications for drug design?

Derivatives like ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate inhibit acetyl-CoA carboxylase (IC = 2.3 μM) by mimicking the enolate transition state. Structural analogs with trifluoromethyl groups show enhanced binding via hydrophobic interactions .

Q. How do structural modifications (e.g., sodium vs. cyclopentyl esters) alter the reactivity of 3-oxobutanoate derivatives?

Q. What isotopic labeling strategies (e.g., 13^{13}13C) are used to track sodium 3-oxobutanoate in metabolic flux analysis?

Sodium 3-methyl-2-oxo(C)butanoate is incorporated into ketone bodies in hepatocytes. C-NMR traces label distribution in citrate cycle intermediates, revealing flux bottlenecks in mitochondrial metabolism .

Q. How can continuous-flow reactors optimize the synthesis of sodium 3-oxobutanoate derivatives on an industrial scale?

Flow systems enhance:

- Mixing efficiency : Reduced reaction time (2 hrs vs. 12 hrs batch).

- Safety : Controlled exotherms during enolate formation.

- Yield : >95% purity via in-line crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.